molecular formula C12H9ClN2O2 B8347915 (6-Chloro-4-pyrimidinyl)methyl benzoate

(6-Chloro-4-pyrimidinyl)methyl benzoate

Cat. No.: B8347915
M. Wt: 248.66 g/mol
InChI Key: BNORWUOBFQQZBV-UHFFFAOYSA-N
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Description

(6-Chloro-4-pyrimidinyl)methyl benzoate (IUPAC: Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate; CAS: 484064-87-1) is a synthetic benzoate ester derivative characterized by a pyrimidine ring substituted with a chlorine atom at position 4. This heterocyclic moiety is linked via an ether oxygen to a phenylacetate methyl ester group, resulting in the molecular formula C₁₃H₁₁ClN₂O₃ .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

(6-chloropyrimidin-4-yl)methyl benzoate

InChI

InChI=1S/C12H9ClN2O2/c13-11-6-10(14-8-15-11)7-17-12(16)9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

BNORWUOBFQQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Benzoate Derivatives

Compounds with heterocyclic substituents on the benzoate ester backbone are key structural analogs. Notable examples include:

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Key Differences: Replaces the pyrimidine ring with a pyridazine (a six-membered ring with two adjacent nitrogen atoms). Features an ethyl ester and a phenethylamino linker, unlike the methyl ester and ether linkage in the target compound.
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
  • Key Differences :
    • Contains an isoxazole ring (a five-membered ring with oxygen and nitrogen) instead of pyrimidine.
    • Substitutes the ether oxygen with a thioether (-S-) group, which may enhance lipophilicity .

Substituted Methyl Benzoates

Simple methyl benzoates with substituents on the aromatic ring provide insight into how electronic and steric effects influence properties:

Methyl 2-Chlorobenzoate
  • Structure : Chlorine at the ortho position of the benzoate ring.
  • Comparison :
    • The target compound’s chlorine is on the pyrimidine ring, reducing electron-withdrawing effects on the benzoate moiety.
    • Ortho-substituted benzoates often exhibit lower solubility due to steric hindrance .
Methyl 2,4-Dihydroxy-6-methyl Benzoate
  • Structure : Hydroxyl and methyl groups on the benzoate ring.
  • Comparison :
    • Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the chloro-pyrimidine’s hydrophobic character .

Naturally Occurring Benzoate Esters

Benzyl Benzoate (CAS: 120-51-4)
  • Comparison :
    • Lacks heterocyclic components, resulting in simpler pharmacokinetics.
    • Widely used as an insecticide and fragrance, highlighting the role of ester group flexibility in bioactivity .
Hexyl Benzoate
  • Structure : A linear hexyl ester chain.

Physicochemical and Bioactive Properties

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituent Features LogP (Predicted) Bioactivity Notes
(6-Chloro-4-pyrimidinyl)methyl benzoate C₁₃H₁₁ClN₂O₃ Chloropyrimidine ether ~2.5* Potential agrochemical applications (inferred)
Methyl 2-chlorobenzoate C₈H₇ClO₂ Ortho-chlorine 2.1 Insecticidal properties
Benzyl benzoate C₁₄H₁₂O₂ Unsubstituted benzyl ester 3.1 Acaricide, fragrance
I-6230 C₂₁H₂₂N₄O₂ Pyridazine-phenethylamino ~3.8* Pharmacological screening candidate

*LogP values estimated using fragment-based methods.

Research Findings

  • Electronic Effects : Chlorine on the pyrimidine ring in the target compound may stabilize the heterocycle through electron withdrawal, enhancing metabolic stability compared to methyl-substituted analogs .
  • Bioactivity Trends : Methyl benzoate derivatives with heterocycles (e.g., pyrimidine, pyridazine) often show improved target specificity over simple alkyl esters, as seen in synthetic agrochemicals .
  • Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods for related intermediates in .

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